(R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid structure
(R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid structure
Topic: Technical Monograph: (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid Common Designation: Boc-N-Me-D-Cha-OH Content Type: Technical Reference & Experimental Guide[1][2]
Advanced Building Block for Peptidomimetic Drug Design[1][2][3]
Executive Summary
(R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid (Boc-N-Me-D-Cha-OH) is a specialized non-proteinogenic amino acid derivative used critically in the development of metabolically stable peptide therapeutics.[1][2] By combining the lipophilic bulk of a cyclohexyl side chain with the conformational constraints of N-methylation and the proteolytic resistance of D-stereochemistry, this molecule serves as a "tri-functional" probe for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.
This guide details the structural properties, synthetic pathways, and solid-phase peptide synthesis (SPPS) handling protocols for this high-value intermediate.[2][3]
Structural Architecture & Physicochemical Profile[5]
Stereochemical Configuration
The (R)-configuration of this molecule corresponds to the D-isomer (D-Cyclohexylalanine).[1][2] This is a critical distinction in drug design:
-
L-Isomer (S): Mimics natural substrates; often degraded rapidly by endogenous proteases.[1][2]
-
D-Isomer (R): Induces "retro-inverso" characteristics or steric clashes that block protease access, significantly extending plasma half-life.[1][2]
The N-Methyl Effect
The introduction of a methyl group at the alpha-nitrogen introduces severe steric constraints and alters the electronic properties of the peptide bond.
-
Cis/Trans Isomerization: Unlike standard peptide bonds which overwhelmingly favor the trans conformation (
), N-methylated residues lower the energy barrier for the cis conformation ( ). In NMR spectra, this often manifests as rotameric peak splitting (typically a 3:1 to 4:1 trans:cis ratio in solution). -
Hydrogen Bond Donor Removal: N-methylation removes the amide proton, preventing the formation of canonical
-helices or -sheets at that specific locus, effectively acting as a "beta-sheet breaker" to induce turns or enforce macrocyclic constraints.[1][2]
Physicochemical Data Table
| Property | Specification | Notes |
| IUPAC Name | (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid | |
| Common Name | Boc-N-Me-D-Cha-OH | |
| Molecular Formula | C | |
| Molecular Weight | 285.38 g/mol | |
| Solubility | DCM, DMF, DMSO, MeOH | Insoluble in water.[1][2][4] |
| pKa (COOH) | ~3.8 - 4.0 | Slightly higher than Phe due to cyclohexyl induction.[1][2] |
| Appearance | White to off-white powder | Hygroscopic; store desicated.[1][2] |
| Chiral Purity | > 99.5% ee | Critical parameter; prone to racemization during synthesis. |
Synthetic Routes & Manufacturing Logic
The synthesis of N-methylated bulky amino acids is non-trivial due to the steric hindrance of the cyclohexyl group and the risk of racemization at the
Preferred Route: Reductive Methylation (Benoiton Method)
Direct alkylation using methyl iodide and sodium hydride is aggressive and often leads to significant racemization. The preferred industrial route utilizes reductive methylation or the Freidinger lactam strategy for higher purity.
Workflow Diagram (Chemical Synthesis)
Figure 1: Synthetic pathway for N-methylation. Note that using Ag2O (silver oxide) allows for alkylation under milder conditions than NaH, preserving chiral integrity.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Incorporating Boc-N-Me-D-Cha-OH into a peptide chain is challenging.[1][2] The N-methyl group creates steric hindrance that makes acylation of the secondary amine difficult.[5] Furthermore, coupling the next amino acid onto the N-Me-D-Cha residue is notoriously sluggish.[1][2]
Coupling Protocol (The "Difficult Coupling" Cycle)
Objective: Couple Boc-N-Me-D-Cha-OH to a resin-bound peptide, then couple the subsequent amino acid.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2] Avoid DIC/HOBt as kinetics are too slow.[1][2]
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1][2]
-
Solvent: DMF/NMP (1:1 ratio improves swelling).[2]
Step-by-Step Methodology:
-
Resin Preparation: Swell resin (e.g., MBHA or PAM for Boc chemistry) in DCM for 20 min.
-
Deprotection (Pre-cycle): Remove Boc group from previous residue using 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash x5 with DCM, x2 with DMF. Neutralize with 10% DIEA/DMF.
-
Activation (The N-Me-Cha Coupling):
-
Coupling:
-
Add activated solution to resin.
-
Time: 2 hours at Room Temp. Double coupling is recommended.[1][2]
-
Monitoring: Chloranil test (for secondary amines) or Kaiser test (for primary amines).[2] Note: Kaiser test may be false negative if steric bulk is high; micro-cleavage and HPLC/MS check is the gold standard.
-
-
Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.
-
Coupling the NEXT Amino Acid (The Hardest Step):
SPPS Decision Logic
Figure 2: Decision matrix for coupling conditions. Coupling ONTO an N-methylated residue (the "Extreme" path) requires the most aggressive conditions due to steric shielding of the nucleophile.[1]
Quality Control & Analytical Verification
Due to the potential for racemization and rotameric complexity, rigorous QC is mandatory.
Chiral HPLC Method
Standard reverse-phase HPLC cannot distinguish enantiomers.[1][2]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]
-
Mobile Phase: Hexane/IPA (Isopropanol) + 0.1% TFA.[2]
-
Detection: UV at 210 nm (peptide bond) and 254 nm (if aromatic protecting groups are present).[2]
-
Acceptance Criteria: > 99.5% enantiomeric excess (ee).[2] The D-isomer (R) generally elutes at a distinct retention time from the L-isomer (S).[1][2]
NMR Analysis (Rotamer Detection)
When analyzing the pure intermediate or peptides containing it:
-
Observation: You will likely see "doubling" of peaks in
H-NMR and C-NMR. -
Verification: Run Variable Temperature (VT) NMR (e.g., at 50-60°C). If the split peaks coalesce into single sharp peaks, they are rotamers (conformational isomers), not impurities.
References
-
Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. [1][2]
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [1][2]
-
Sigma-Aldrich. (2024).[1][2] "Product Specification: Boc-Cha-OH and Derivatives."
-
PubChem. (2024).[2] "Compound Summary: N-methyl-cyclohexylalanine derivatives."
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Research.
Sources
- 1. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | C14H25NO4 | CID 2755927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | C14H25NO4 | CID 10588189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
